N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine-carboxamide core linked to a 3,5-dimethoxyphenyl group and a pyridazine ring substituted with a furan-2-yl moiety. Its synthesis and structural characterization have been reported in studies focusing on thieno[2,3-b]pyrazine derivatives, where it demonstrates unique electronic and steric properties due to its methoxy and furan substituents . The compound’s molecular weight, as determined by HRMS (High-Resolution Mass Spectrometry), is 464.1154 Da (C₂₀H₂₂ClN₅O₄S), with distinct NMR signals for the aromatic protons (δ 7.13 ppm) and methoxy groups (δ 3.79 ppm) .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-28-16-12-15(13-17(14-16)29-2)22-21(27)26-9-7-25(8-10-26)20-6-5-18(23-24-20)19-4-3-11-30-19/h3-6,11-14H,7-10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFRHDOYHIGYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound with a complex structure that includes piperazine, pyridazine, and furan moieties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique arrangement of functional groups may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The presence of dimethoxy groups and the furan-pyridazine framework are significant as they may enhance the compound's interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in treating infections.
- Antitubercular Activity : Like other derivatives in its class, it has been evaluated for efficacy against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth.
- Cytotoxicity : Initial assessments indicate low toxicity to human cell lines, which is crucial for therapeutic applications.
Antimicrobial Activity
A study evaluating the antimicrobial properties of structurally similar compounds found that derivatives of piperazine and pyridazine exhibited significant activity against Staphylococcus aureus and Escherichia coli. The most active derivatives showed minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 30.25 µg/mL against these pathogens .
Antitubercular Activity
Research focused on the antitubercular effects demonstrated that compounds with similar structural features to this compound exhibited IC50 values between 1.35 and 2.18 µM against Mycobacterium tuberculosis H37Ra. The most effective compounds had IC90 values ranging from 3.73 to 4.00 µM, indicating strong potential for further development .
Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized a series of piperazine derivatives including this compound. These compounds were evaluated for their biological activity using both in vitro assays and molecular docking studies to predict their interactions with target proteins involved in bacterial resistance mechanisms.
Study 2: Cytotoxicity Assessment
A cytotoxicity study involving human embryonic kidney cells (HEK-293) revealed that the synthesized compounds, including this compound, were non-toxic at concentrations effective against bacterial strains. This finding supports the potential for clinical application without significant adverse effects on human cells .
Data Table: Summary of Biological Activities
| Activity | Tested Compound | IC50 (µM) | MIC (µg/mL) | Cytotoxicity |
|---|---|---|---|---|
| Antitubercular | N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin] | 1.35 - 2.18 | N/A | Non-toxic (HEK-293 cells) |
| Antimicrobial | Derivatives of piperazine | N/A | 15.62 - 30.25 | N/A |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine, including N-(3,5-dimethoxyphenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide, exhibit promising anticancer properties. For instance, a study evaluated various pyridazine derivatives for their ability to inhibit cancer cell proliferation. The results showed that modifications at specific positions on the pyridazine ring significantly enhanced their efficacy against different cancer cell lines .
Neuropharmacology
The piperazine moiety is often associated with neuroactive compounds. Research has suggested that this compound may interact with serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety. In vitro studies demonstrated its potential to modulate neurotransmitter systems effectively .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring is believed to contribute to its bioactivity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms .
Case Study 1: Anticancer Potential
In a controlled study published in ACS Omega, researchers synthesized a series of pyridazine derivatives and tested their cytotoxicity against human cancer cell lines. Among them, this compound exhibited significant inhibition of cell growth at micromolar concentrations. The study concluded that further optimization of this compound could lead to effective anticancer agents .
Case Study 2: Neuropharmacological Effects
A pharmacological study investigated the effects of several piperazine derivatives on anxiety-like behavior in rodent models. The results indicated that this compound significantly reduced anxiety behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent .
Data Table: Summary of Applications
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under mild conditions. For example:
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Furan oxidation | , acidic conditions | Furanone derivatives |
This reaction modifies electronic properties and is critical for generating metabolites or derivatives with altered bioactivity .
Reduction Reactions
The pyridazine moiety can be reduced selectively:
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Pyridazine reduction | , ethanol | Dihydropyridazine intermediates |
Reduction preserves the piperazine-carboxamide framework while altering the pyridazine’s aromaticity, potentially enhancing solubility .
Substitution Reactions
Electrophilic substitutions occur on the dimethoxyphenyl and pyridazine rings:
Aromatic Nitration
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Nitration | , | Nitro-substituted derivatives |
Nitration at the 4-position of the dimethoxyphenyl group enhances interactions with electron-deficient biological targets .
Halogenation
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Bromination | , | Brominated pyridazine derivatives |
Halogenation improves compound stability and facilitates further cross-coupling reactions.
Cross-Coupling Reactions
The furan and pyridazine groups participate in metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | , arylboronic acids | Biaryl derivatives |
For example, coupling with 5-(trifluoromethyl)pyridin-2-yl boronic acid yields analogs with enhanced kinase inhibition profiles .
N-Alkylation
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Piperazine alkylation | Alkyl halides, | Quaternary piperazine salts |
Alkylation modulates the compound’s basicity and membrane permeability .
Carboxamide Hydrolysis
| Reaction Type | Reagents/Conditions | Major Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | , reflux | Piperazine-1-carboxylic acid |
Hydrolysis under acidic conditions generates carboxylic acid derivatives for prodrug development .
Research Findings
-
Biological Implications : Oxidation and halogenation products show improved selectivity for serotonin receptors compared to the parent compound .
-
Synthetic Utility : Cross-coupled biaryl derivatives exhibit IC values < 1 μM in kinase inhibition assays .
-
Stability : The furan ring’s oxidation to furanones reduces metabolic degradation in hepatic microsomes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Differences
Key Analogues Identified :
N-(6-Chloro-2-methoxythieno[2,3-b]pyrazin-3-yl)-4-(3,5-dimethoxyphenyl)piperazine-1-carboxamide (7a) Structural Features: Shares the 3,5-dimethoxyphenylpiperazine-carboxamide backbone but replaces the furan-2-yl-pyridazine group with a chloro-substituted thieno[2,3-b]pyrazine ring. Physicochemical Data: Molecular weight = 464.1154 Da (C₂₀H₂₂ClN₅O₄S); distinct ¹H NMR signals at δ 6.10 ppm (aromatic protons) and δ 4.08 ppm (methoxy group) .
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Features : Retains the pyridazin-3-yl-piperazine-carboxamide core but substitutes the 3,5-dimethoxyphenyl group with a 7-trifluoromethylchroman-4-yl moiety.
- Pharmacological Data : Acts as a potent fatty acid amide hydrolase (FAAH) inhibitor (IC₅₀ = 6.2 nM) with high oral bioavailability in rats .
- Comparison : The trifluoromethylchroman group in PKM-833 introduces strong electron-withdrawing effects, likely enhancing metabolic stability compared to the electron-donating methoxy groups in the target compound.
N-(3,5-Bistrifluoromethylphenyl)piperazine Derivatives Structural Features: Features a bis(trifluoromethyl)phenyl group instead of the 3,5-dimethoxyphenyl moiety. Physicochemical Data: Molecular weight = 536.2 Da (C₂₆H₃₅F₆N₃O₂) .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Structural Features: Simplifies the scaffold with a 4-chlorophenyl group and an ethyl-piperazine substitution. Conformational Data: Piperazine ring adopts a chair conformation; bond lengths (C–N = 1.45 Å) and angles align with typical carboxamide geometries .
Pharmacological and Functional Comparisons
Substituent-Driven Trends
- Methoxy vs. Trifluoromethyl : Methoxy groups (target compound) enhance solubility but may reduce metabolic stability, whereas trifluoromethyl groups (PKM-833, ) improve stability and binding affinity through hydrophobic interactions.
Q & A
Q. Key Parameters :
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| HBTU | THF | 12h | 75–85% |
| BOP | DMF | 24h | 65–70% |
Basic: How should researchers confirm the structural integrity of the pyridazin-3-yl and furan-2-yl substituents?
Q. Methodological Approach :
- NMR Spectroscopy :
- ¹H NMR : Pyridazine protons appear as doublets in δ 8.5–9.0 ppm (J = 4–6 Hz), while furan protons resonate as a triplet (δ 6.3–6.5 ppm) and a doublet (δ 7.4–7.6 ppm) .
- ¹³C NMR : The pyridazine ring carbons are typically observed at δ 150–160 ppm, and furan carbons at δ 105–115 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 450.2021 for C₂₂H₂₃N₅O₄) ensures molecular formula confirmation .
Advanced: How can computational chemistry optimize reaction pathways for introducing the 3,5-dimethoxyphenyl group?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states to predict regioselectivity during nucleophilic substitution or coupling reactions. For example:
- Reaction Path Search : Identify low-energy pathways for aryl group introduction using piperazine’s nucleophilic nitrogen.
- Solvent Effects : Simulate THF vs. DMF solvent interactions to assess reaction feasibility .
Case Study :
A DFT study of similar piperazine derivatives showed THF stabilizes intermediates by 3–5 kcal/mol compared to DMF, favoring higher yields .
Advanced: How to resolve contradictions in biological activity data across different assays?
Q. Analytical Workflow :
Dose-Response Validation : Repeat assays (e.g., enzyme inhibition, cytotoxicity) with standardized concentrations (1 nM–100 μM) and controls.
Metabolic Stability Testing : Use HPLC-MS to assess compound degradation in vitro (e.g., liver microsomes) .
Off-Target Profiling : Screen against related receptors (e.g., dopamine D3, serotonin) to rule out cross-reactivity .
Example :
Inconsistent IC₅₀ values for kinase inhibition may arise from assay buffer variations (e.g., Mg²⁺ concentration). Standardizing buffer conditions (10 mM MgCl₂) reduces variability .
Advanced: What methodologies enable efficient scale-up from milligram to gram synthesis?
Q. Process Optimization :
- Continuous Flow Reactors : Improve mixing and heat transfer for exothermic coupling reactions (e.g., residence time: 30 min at 50°C).
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
Case Study :
A scaled-up synthesis of a related piperazine-carboxamide achieved 90% yield using a continuous flow system with immobilized HBTU .
Basic: What purification techniques are optimal for removing unreacted starting materials?
- Normal-Phase Chromatography : Use silica gel with gradient elution (ethyl acetate → methanol) to separate polar byproducts.
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12h to isolate crystals .
Q. Purity Metrics :
| Technique | Purity |
|---|---|
| HPLC | >98% |
| TLC | Rf 0.4 |
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical studies?
Q. Methodology :
- Plasma Protein Binding : Use equilibrium dialysis (human serum albumin, 37°C) to measure free fraction.
- Caco-2 Permeability : Evaluate intestinal absorption via monolayer transport assays (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Basic: What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats due to potential irritant properties.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How to design SAR studies for modifying the furan-2-yl substituent?
Q. Strategy :
Substituent Variation : Synthesize analogs with thiophene, pyrrole, or methylfuran groups.
Activity Correlation : Map IC₅₀ values (e.g., kinase inhibition) against electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Example :
Replacing furan with thiophene in a related compound increased potency 10-fold due to enhanced π-π stacking .
Advanced: What computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
